3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide
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Overview
Description
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a hydroxy group, a nitro group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group can be introduced via electrophilic aromatic substitution using reagents such as hydroxylamine.
Amidation: The final step involves the formation of the amide bond by reacting the hydroxylated nitrobenzene with 4-methylpyridin-3-amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halides, amines.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-N-(4-methylpyridin-3-yl)-benzamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-nitro-N-(4-methylpyridin-3-yl)-benzamide: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
3-hydroxy-N-(pyridin-3-yl)-4-nitrobenzamide: Lacks the methyl group on the pyridine ring, which may influence its binding affinity and specificity.
Uniqueness
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide is unique due to the presence of both the hydroxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
3-hydroxy-N-(4-methylpyridin-3-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-8-4-5-14-7-10(8)15-13(18)9-2-3-11(16(19)20)12(17)6-9/h2-7,17H,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKONBNIAXVQMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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